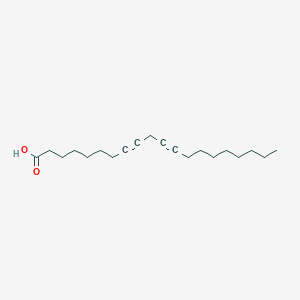

8,11-Eicosadiynoic acid

Descripción

Propiedades

IUPAC Name |

icosa-8,11-diynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-8,11,14-19H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBBHZDIKZCZAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC#CCC#CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274340 | |

| Record name | 8,11-Eicosadiynoicacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82073-91-4 | |

| Record name | 8,11-Eicosadiynoicacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In Vitro Metabolism of Diyne-Containing Fatty Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of diyne-containing fatty acids. These unique lipids, characterized by the presence of two carbon-carbon triple bonds, are of growing interest in biomedical research and drug development due to their diverse biological activities. Understanding their metabolic fate within a cellular context is crucial for elucidating their mechanisms of action and therapeutic potential. This document details key metabolic pathways, experimental protocols for their investigation, and quantitative data on their effects, presented in a clear and accessible format.

Core Metabolic Pathways

Diyne-containing fatty acids, like other fatty acids, are subject to cellular uptake and subsequent anabolic and catabolic processing. In vitro studies have begun to unravel the specific enzymatic pathways involved.

A generalized overview of the fatty acid metabolism indicates that once inside the cell, diyne-containing fatty acids can be incorporated into complex lipids or undergo degradation. Evidence suggests that some polyacetylenic fatty acids can influence key regulatory enzymes in lipid metabolism.

Figure 1: Overview of Diyne Fatty Acid Metabolism.

Quantitative Analysis of Metabolic Effects

The biological activity of diyne-containing fatty acids is often quantified by their ability to modulate specific metabolic processes. The following table summarizes the inhibitory effects of a representative diyne-containing fatty acid on triglyceride biosynthesis in a human liver cell line.

| Diyne-Containing Fatty Acid | Cell Line | Assay | Concentration | % Inhibition of Triglyceride Biosynthesis | Reference |

| (9Z,16S)-16-hydroxy-9,17-octadecadiene-12,14-diynoic acid (HOD) | HepG2 | [¹⁴C]-glycerol incorporation | 10 µM | ~40% | [1] |

| 30 µM | ~60% | [1] | |||

| 100 µM | ~75% | [1] | |||

| [¹⁴C]-acetate incorporation | 10 µM | ~30% | [1] | ||

| 30 µM | ~50% | [1] | |||

| 100 µM | ~70% | [1] |

Key Signaling Pathway: AMPK Activation

A significant mechanism through which diyne-containing fatty acids can exert their metabolic effects is the activation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK acts as a central energy sensor in the cell. Its activation initiates a cascade of events that shift the cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) states.

The polyacetylene (9Z,16S)-16-hydroxy-9,17-octadecadiene-12,14-diynoic acid (HOD) has been shown to activate the LKB1/AMPK signaling axis.[1] This activation leads to the phosphorylation and subsequent inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. The inhibition of ACC reduces the production of malonyl-CoA, which in turn alleviates the inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to increased fatty acid oxidation.

Figure 2: AMPK Activation by a Diyne Fatty Acid.

Experimental Protocols

Protocol 1: In Vitro Triglyceride Biosynthesis Assay

This protocol is adapted from methodologies used to assess the impact of compounds on de novo triglyceride synthesis in cultured hepatocytes.[1]

1. Cell Culture and Treatment: a. Seed HepG2 cells in 6-well plates at a density of 5 x 10⁵ cells/well and culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. b. After 24 hours, replace the medium with fresh medium containing the desired concentrations of the diyne-containing fatty acid (e.g., 10, 30, 100 µM) or vehicle control (e.g., DMSO). c. Co-incubate with a radiolabeled precursor, either [¹⁴C]-glycerol (to measure glycerol incorporation) or [¹⁴C]-acetate (to measure de novo fatty acid synthesis and subsequent esterification). A typical concentration is 1 µCi/mL. d. Incubate the cells for a specified period (e.g., 2, 6, or 24 hours).

2. Lipid Extraction: a. After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells and extract total lipids using a modified Folch method with a chloroform:methanol (2:1, v/v) solvent system. c. Vortex the mixture thoroughly and centrifuge to separate the phases. d. Carefully collect the lower organic phase containing the lipids.

3. Thin-Layer Chromatography (TLC): a. Spot the extracted lipids onto a silica gel TLC plate. b. Develop the TLC plate in a solvent system suitable for separating neutral lipids, such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v). c. Include standards for triglycerides, fatty acids, and phospholipids to identify the corresponding bands. d. Visualize the lipid bands using iodine vapor or a fluorescent indicator.

4. Quantification: a. Scrape the silica corresponding to the triglyceride band into a scintillation vial. b. Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter. c. Normalize the counts to the total protein content of the corresponding well. d. Express the results as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis of AMPK Pathway Activation

This protocol outlines the steps to assess the phosphorylation status of AMPK and its downstream target ACC.[1]

1. Cell Lysis and Protein Quantification: a. Culture and treat cells with the diyne-containing fatty acid as described in Protocol 1. b. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. c. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. d. Determine the protein concentration of the supernatant using a BCA protein assay.

2. SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. d. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C. f. Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again with TBST.

3. Detection and Analysis: a. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the levels of phosphorylated proteins to the total protein levels.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the in vitro metabolism of a novel diyne-containing fatty acid.

References

An In-depth Technical Guide on the Cellular Uptake and Incorporation of 8,11-Eicosadiynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular uptake, incorporation, and potential metabolic fate of 8,11-eicosadiynoic acid, a synthetic polyunsaturated fatty acid characterized by two triple bonds. Due to the limited direct research on this specific diynoic acid, this document extrapolates from established principles of fatty acid biology and the known behavior of other alkynoic fatty acids. It details methodologies for studying its cellular transport and integration into lipid species, presents hypothetical signaling pathways, and offers structured quantitative data tables for guiding experimental design. This guide is intended to serve as a foundational resource for researchers investigating the unique biochemical properties and potential therapeutic applications of this compound.

Introduction to this compound

This compound is a C20 polyunsaturated fatty acid containing two triple bonds (diynoic acid). Its structure is analogous to common C20 fatty acids like arachidonic acid, suggesting it may interact with similar metabolic and signaling pathways. The presence of triple bonds, however, imparts unique chemical properties that may lead to distinct biological activities, including potential roles as enzyme inhibitors or metabolic probes. Understanding its cellular uptake and subsequent metabolic fate is crucial for elucidating its mechanism of action and exploring its potential in drug development.

Cellular Uptake Mechanisms

The entry of long-chain fatty acids into cells is a complex process involving both passive diffusion and protein-mediated transport.[1][2] It is hypothesized that this compound utilizes these same general mechanisms.

Key protein transporters likely involved:

-

Fatty Acid Translocase (FAT/CD36): A major scavenger receptor involved in the uptake of long-chain fatty acids.[1]

-

Plasma Membrane Fatty Acid-Binding Protein (FABPpm): Facilitates the transport of fatty acids across the plasma membrane.[1]

-

Fatty Acid Transport Proteins (FATPs): A family of proteins that facilitate fatty acid uptake and activation to acyl-CoA esters.[1]

Once inside the cell, this compound is expected to bind to cytosolic Fatty Acid-Binding Proteins (FABPs) , which chaperone it to various organelles for metabolism or storage.[1]

Incorporation into Cellular Lipids

Following activation to its CoA ester, 8,11-eicosadiynoyl-CoA can be incorporated into various lipid classes, primarily through the action of acyltransferases. The unique structure of this fatty acid may influence its substrate specificity for these enzymes.

Major lipid classes for incorporation:

-

Phospholipids: Incorporation into phospholipids such as phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylinositol (PI) is a likely fate, altering membrane composition and potentially influencing signaling events.[3]

-

Triacylglycerols (TAGs): Esterification into TAGs serves as a mechanism for energy storage within lipid droplets.

-

Cholesteryl Esters: Incorporation into cholesteryl esters is another storage form.

The preferential incorporation into specific lipid classes will determine the functional consequences of cellular exposure to this compound.

Potential Metabolic Fates and Signaling Pathways

The metabolism of this compound is currently uncharacterized. However, based on its structural similarity to other C20 fatty acids, several hypothetical pathways can be proposed. The triple bonds may render it a poor substrate or an inhibitor for enzymes that typically metabolize arachidonic acid.

Hypothetical Metabolic Pathways:

-

Limited Beta-Oxidation: The triple bonds may hinder the enzymatic machinery of beta-oxidation, leading to incomplete degradation.

-

Enzyme Inhibition: It may act as a competitive or suicide inhibitor of cyclooxygenases (COX) and lipoxygenases (LOX), enzymes central to the production of eicosanoid signaling molecules. This is a common feature of fatty acids with triple bonds.

-

Desaturation and Elongation: It is conceivable that cellular enzymes could attempt to further desaturate or elongate the fatty acid, leading to novel lipid species.

The potential for this compound to modulate signaling pathways is a key area for investigation. Inhibition of COX and LOX pathways would have significant anti-inflammatory implications.

Data Presentation

Due to the absence of direct experimental data for this compound, the following tables are presented as templates for organizing and comparing experimental results.

Table 1: Cellular Uptake of this compound

| Cell Line | Incubation Time (min) | Concentration (µM) | Uptake (pmol/mg protein) |

|---|---|---|---|

| HUVEC | 5 | 10 | Experimental Value |

| 15 | 10 | Experimental Value | |

| 30 | 10 | Experimental Value | |

| RAW 264.7 | 5 | 10 | Experimental Value |

| 15 | 10 | Experimental Value |

| | 30 | 10 | Experimental Value |

Table 2: Incorporation of this compound into Lipid Classes

| Cell Line | Lipid Class | Incorporation (% of total uptake) |

|---|---|---|

| HUVEC | Phosphatidylcholine (PC) | Experimental Value |

| Phosphatidylethanolamine (PE) | Experimental Value | |

| Phosphatidylinositol (PI) | Experimental Value | |

| Triacylglycerols (TAG) | Experimental Value | |

| Cholesteryl Esters (CE) | Experimental Value | |

| RAW 264.7 | Phosphatidylcholine (PC) | Experimental Value |

| Phosphatidylethanolamine (PE) | Experimental Value | |

| Phosphatidylinositol (PI) | Experimental Value | |

| Triacylglycerols (TAG) | Experimental Value |

| | Cholesteryl Esters (CE) | Experimental Value |

Experimental Protocols

The following are generalized protocols that can be adapted for studying the cellular uptake and incorporation of this compound. The use of a radiolabeled or fluorescently tagged version of the fatty acid is highly recommended for ease of detection and quantification.

Protocol for Cellular Fatty Acid Uptake Assay

This protocol is adapted from methods using fluorescently labeled fatty acids.[4]

Materials:

-

Cultured cells (e.g., H9c2 cardiomyocytes, 3T3-L1 adipocytes)

-

Fluorescently labeled this compound (e.g., BODIPY-labeled)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA), fatty acid-free

-

Confocal microscope or plate reader with fluorescence capabilities

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., glass-bottom dishes for microscopy, multi-well plates for plate reader) and grow to desired confluency.

-

Preparation of Fatty Acid-BSA Complex: Prepare a stock solution of fluorescently labeled this compound in ethanol. Dilute the stock solution in culture medium containing fatty acid-free BSA to the desired final concentration. Incubate at 37°C for 30 minutes to allow for complex formation.

-

Cell Treatment: Wash cells twice with warm PBS. Add the fatty acid-BSA complex solution to the cells and incubate at 37°C for various time points (e.g., 1, 5, 15, 30 minutes).

-

Termination of Uptake: To stop the uptake, rapidly wash the cells three times with ice-cold PBS containing 0.2% BSA to remove extracellular fatty acids.

-

Quantification:

-

Microscopy: Image the cells using a confocal microscope with the appropriate filter sets. Quantify the intracellular fluorescence intensity using image analysis software (e.g., FIJI).[4]

-

Plate Reader: Lyse the cells and measure the fluorescence of the lysate in a plate reader. Normalize the fluorescence to the protein content of each well.

-

Protocol for Lipid Extraction and Analysis

This protocol describes a general method for extracting total lipids from cultured cells for subsequent analysis.

Materials:

-

Cultured cells treated with this compound

-

PBS

-

Methanol

-

Chloroform

-

0.9% NaCl solution

-

Glass vials

-

Nitrogen gas stream or centrifugal evaporator

Procedure:

-

Cell Harvesting: After incubation with this compound, wash cells twice with ice-cold PBS. Scrape cells into a glass centrifuge tube and pellet by centrifugation.

-

Lipid Extraction (Bligh-Dyer Method): a. To the cell pellet, add a 2:1 (v/v) mixture of chloroform:methanol. Vortex thoroughly to lyse the cells and solubilize the lipids. b. Add chloroform and 0.9% NaCl to achieve a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:aqueous phase. c. Vortex and centrifuge to separate the phases. d. Carefully collect the lower organic phase containing the lipids into a new glass vial.

-

Drying and Storage: Evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator. Store the dried lipid extract at -80°C until analysis.

Protocol for Analysis of Fatty Acid Incorporation by GC-MS

This protocol outlines the steps for analyzing the incorporation of this compound into different lipid classes.

Materials:

-

Dried lipid extract

-

Thin-layer chromatography (TLC) plates and developing solvents

-

Methanolysis reagent (e.g., methanolic HCl)

-

Heptane

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Separation of Lipid Classes: Re-dissolve the lipid extract in a small volume of chloroform. Spot the extract onto a TLC plate and develop the plate in an appropriate solvent system to separate the different lipid classes (e.g., phospholipids, TAGs, free fatty acids).

-

Isolation of Lipid Classes: Scrape the silica corresponding to each lipid class from the TLC plate into separate glass tubes.

-

Transesterification: Add methanolysis reagent to each tube and heat to convert the fatty acids into fatty acid methyl esters (FAMEs).

-

Extraction of FAMEs: Add water and heptane to each tube. Vortex and centrifuge. Collect the upper heptane layer containing the FAMEs.

-

GC-MS Analysis: Inject the FAMEs into the GC-MS. The this compound methyl ester will have a characteristic retention time and mass spectrum, allowing for its quantification within each lipid class.[5]

Conclusion

While direct experimental data on the cellular uptake and incorporation of this compound is currently lacking, this technical guide provides a robust framework for its investigation. By adapting established methodologies for studying fatty acid metabolism, researchers can elucidate the unique biological properties of this diynoic acid. The potential for this molecule to act as a modulator of eicosanoid signaling pathways makes it a compelling candidate for further research in drug discovery and development. The protocols and hypothetical pathways presented herein are intended to serve as a valuable resource to guide these future studies.

References

- 1. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Incorporation of fatty acids into phospholipids in L cells stimulated by antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microscopy-Based Assessment of Fatty Acid Uptake and Lipid Accumulation in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 8,11-Eicosadiynoic Acid in Lipid Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

8,11-Eicosadiynoic acid (EDYA) is a synthetic acetylenic fatty acid analogue of arachidonic acid that serves as a multi-target inhibitor within the complex network of lipid signaling pathways. Its unique structural features, specifically the presence of two triple bonds in place of the corresponding double bonds in arachidonic acid, confer its potent inhibitory activities. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on key enzymes involved in eicosanoid biosynthesis and fatty acid metabolism. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and visualizes the intricate molecular interactions and pathways affected by this compound.

Core Mechanism of Action: A Multi-faceted Inhibitory Profile

This compound exerts its influence on lipid pathways primarily by acting as an inhibitor of several key enzymes responsible for the synthesis of pro-inflammatory eicosanoids and the metabolism of their precursor, arachidonic acid.[1] Its mechanism is multifaceted, impacting the availability of arachidonic acid and its subsequent conversion into signaling molecules. The primary targets of EDYA identified in the literature are:

The following sections will delve into the specific inhibitory actions of this compound on each of these targets.

Inhibition of Cyclooxygenase (COX)

Cyclooxygenase (COX), existing in at least two isoforms (COX-1 and COX-2), is the rate-limiting enzyme in the conversion of arachidonic acid to prostaglandins, thromboxanes, and prostacyclins. These eicosanoids are pivotal mediators of inflammation, pain, fever, and platelet aggregation.

Experimental Protocol: Cyclooxygenase Inhibition Assay (General)

A common method to determine COX inhibition involves measuring the oxygen consumption associated with the conversion of arachidonic acid to PGG2 or by quantifying the production of downstream prostaglandins.

Materials:

-

Purified COX-1 or COX-2 enzyme

-

Arachidonic acid (substrate)

-

This compound (inhibitor)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Cofactors (e.g., hematin, phenol)

-

Oxygen electrode or ELISA/LC-MS/MS for prostanoid detection

Procedure:

-

Pre-incubate the COX enzyme with various concentrations of this compound in the reaction buffer containing cofactors for a specified time at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding arachidonic acid.

-

Monitor the rate of oxygen consumption using an oxygen electrode or stop the reaction after a defined period and quantify the amount of a specific prostaglandin (e.g., PGE2) produced using a suitable analytical method like ELISA or LC-MS/MS.

-

Calculate the percentage of inhibition for each concentration of EDYA relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Inhibition of Arachidonoyl-CoA Synthetase

Arachidonoyl-CoA synthetase is a crucial enzyme that activates arachidonic acid by converting it to its coenzyme A (CoA) ester, arachidonoyl-CoA. This activation is a prerequisite for the incorporation of arachidonic acid into phospholipids, which serve as the primary reservoir of this fatty acid in the cell membrane.

This compound has been identified as an inhibitor of both arachidonoyl-CoA synthetase and non-specific long-chain acyl-CoA synthetases.[1][2] By blocking this activation step, EDYA limits the availability of arachidonic acid for esterification into membrane phospholipids, thereby reducing the pool of substrate available for subsequent release and eicosanoid synthesis.

Experimental Protocol: Arachidonoyl-CoA Synthetase Inhibition Assay (General)

The activity of arachidonoyl-CoA synthetase can be measured by monitoring the formation of arachidonoyl-CoA from radiolabeled arachidonic acid.

Materials:

-

Enzyme source (e.g., microsomal preparation from cells or tissues)

-

[1-¹⁴C]Arachidonic acid (radiolabeled substrate)

-

This compound (inhibitor)

-

Reaction buffer containing ATP, CoA, and Mg²⁺

-

Scintillation cocktail and counter

Procedure:

-

Pre-incubate the enzyme preparation with varying concentrations of this compound.

-

Start the reaction by adding [1-¹⁴C]arachidonic acid and the necessary cofactors.

-

After a set incubation time, stop the reaction (e.g., by adding a mixture of isopropanol, heptane, and phosphoric acid).

-

Extract the radiolabeled arachidonoyl-CoA from the unreacted arachidonic acid.

-

Quantify the amount of [¹⁴C]arachidonoyl-CoA formed using liquid scintillation counting.

-

Calculate the IC50 value as described for the COX assay.

Inhibition of Delta-5 Desaturase

Delta-5 desaturase is a key enzyme in the biosynthesis of arachidonic acid from its precursor, dihomo-γ-linolenic acid (DGLA). This enzyme introduces a double bond at the delta-5 position of the fatty acid chain.

This compound has been reported to act as an apparent delta-5 desaturase inhibitor, thereby decreasing the conversion of DGLA to arachidonic acid.[1] This action further contributes to the reduction of the cellular pool of arachidonic acid available for eicosanoid synthesis.

Experimental Protocol: Delta-5 Desaturase Inhibition Assay (General)

The activity of delta-5 desaturase is typically assessed by measuring the conversion of a radiolabeled precursor to its desaturated product in a cell-based or microsomal assay.

Materials:

-

Cell line expressing delta-5 desaturase or liver microsomes

-

Radiolabeled dihomo-γ-linolenic acid (e.g., [¹⁴C]DGLA)

-

This compound (inhibitor)

-

Cell culture medium or microsomal reaction buffer with necessary cofactors (e.g., NADH, ATP, CoA)

-

Lipid extraction solvents

-

Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) system for separating fatty acids

Procedure:

-

Incubate the cells or microsomes with various concentrations of this compound.

-

Add the radiolabeled DGLA and incubate for a specific period.

-

Stop the reaction and extract the total lipids.

-

Saponify the lipids to release the fatty acids and then methylate them to form fatty acid methyl esters (FAMEs).

-

Separate the FAMEs using TLC or HPLC and quantify the radioactivity in the peaks corresponding to DGLA and arachidonic acid.

-

Calculate the percentage of conversion and the IC50 value for the inhibition of delta-5 desaturase.

Potential Inhibition of Lipoxygenase (LOX)

Lipoxygenases (LOX) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid to produce leukotrienes and lipoxins, which are potent mediators of inflammation and immune responses.

While direct studies on the inhibition of lipoxygenase by this compound are scarce in the available literature, other acetylenic fatty acids, such as 5,8,11,14-eicosatetraynoic acid (ETYA) and 5,8,11-eicosatriynoic acid, are known to be potent, irreversible, and time-dependent inactivators of lipoxygenases.[4][5] These compounds are believed to act as "suicide substrates," where the enzyme converts the acetylenic fatty acid into a highly reactive allene hydroperoxide intermediate. This intermediate then reacts with a methionine residue at the active site of the enzyme, leading to its irreversible inactivation.[4][5] Given the structural similarity, it is plausible that this compound shares this mechanism of action against lipoxygenases.

A related compound, 8,11,14-eicosatriynoic acid, has been shown to inhibit 5-lipoxygenase and 12-lipoxygenase with IC50 values of 25 µM and 0.46 µM, respectively.[3]

Summary of Quantitative Data

The following table summarizes the available quantitative data on the inhibitory activities of this compound and related acetylenic fatty acids. It is important to note that specific IC50 values for this compound are not well-documented in the primary literature.

| Compound | Target Enzyme | IC50 Value | Reference |

| 8,11,14-Eicosatriynoic Acid | Cyclooxygenase | 14 µM | [3] |

| 8,11,14-Eicosatriynoic Acid | 5-Lipoxygenase | 25 µM | [3] |

| 8,11,14-Eicosatriynoic Acid | 12-Lipoxygenase (human) | 0.46 µM | [3] |

| 5,8,11,14-Eicosatetraynoic Acid | Soybean Lipoxygenase | K_m = 1.3 µM | [5] |

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways affected by this compound and the experimental workflows for assessing its inhibitory activity.

Conclusion

This compound is a valuable research tool for elucidating the complex roles of eicosanoids and their metabolic pathways in health and disease. Its ability to inhibit multiple key enzymes, including cyclooxygenase, arachidonoyl-CoA synthetase, and delta-5 desaturase, provides a multi-pronged approach to reducing the biosynthesis of arachidonic acid and its pro-inflammatory derivatives. While the precise quantitative inhibitory constants for this compound require further investigation, the available evidence strongly supports its function as a potent modulator of lipid signaling. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further explore the therapeutic potential of this and similar acetylenic fatty acids.

References

- 1. Eicosadiynoic acid: a non-toxic inhibitor of multiple enzymatic steps in the production of icosanoids from arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. The inactivation of lipoxygenases by acetylenic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The mechanism of inactivation of lipoxygenases by acetylenic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 8,11-Eicosadiynoic Acid in Lipoxygenase Pathways: An Inhibitory Mechanism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that play a crucial role in the metabolism of polyunsaturated fatty acids (PUFAs), leading to the generation of a diverse array of bioactive lipid mediators. These mediators, including leukotrienes and hydroxyeicosatetraenoic acids (HETEs), are pivotal in regulating a wide range of physiological and pathological processes, from inflammation and immune responses to cell proliferation and differentiation. The enzymatic processing of arachidonic acid by 5-lipoxygenase (5-LOX), 12-lipoxygenase (12-LOX), and 15-lipoxygenase (15-LOX) represents the three major lipoxygenase pathways in mammals, each yielding distinct products with specific biological functions.

While lipoxygenases typically metabolize fatty acids containing cis,cis-1,4-pentadiene moieties, synthetic fatty acid analogs with acetylenic bonds (triple bonds) have been shown to interact with these enzymes in a different manner. This technical guide focuses on the interaction of 8,11-eicosadiynoic acid, an acetylenic fatty acid, with lipoxygenases. Contrary to being a substrate for metabolic conversion, the available scientific evidence strongly suggests that this compound and its structural analogs act as irreversible inhibitors of lipoxygenase activity. This guide will delve into the mechanism of this inhibition, provide quantitative data from closely related compounds, detail experimental protocols for studying these interactions, and present visual representations of the relevant biochemical pathways.

Mechanism of Lipoxygenase Inhibition by Acetylenic Fatty Acids

Acetylenic fatty acids, such as this compound, are classified as mechanism-based inactivators, or "suicide substrates," of lipoxygenases. The inhibitory action proceeds through the following steps:

-

Enzyme Binding: The acetylenic fatty acid binds to the active site of the lipoxygenase enzyme in a manner similar to the natural substrate, arachidonic acid.

-

Enzymatic Activation: The lipoxygenase initiates its catalytic cycle, attempting to abstract a hydrogen atom from a methylene group adjacent to the triple bond system.

-

Formation of a Reactive Intermediate: Instead of proceeding through the normal oxygenation reaction, the enzyme's action on the acetylenic substrate leads to the formation of a highly reactive allene hydroperoxide intermediate.

-

Irreversible Inactivation: This unstable intermediate rapidly reacts with critical amino acid residues within the enzyme's active site, forming a covalent bond and leading to the irreversible inactivation of the enzyme.

This mechanism-based inhibition is a time-dependent process, where the extent of inactivation increases with the duration of incubation of the enzyme with the inhibitor.

Quantitative Data on Lipoxygenase Inhibition

Direct inhibitory data for this compound is not extensively available in the public domain. However, quantitative data for the structurally similar acetylenic fatty acid, 8,11,14-eicosatriynoic acid , provides valuable insight into the potential inhibitory potency of this class of compounds.

| Lipoxygenase Isoform | Inhibitor | IC50 Value (µM) | Reference |

| Human 5-Lipoxygenase | 8,11,14-Eicosatriynoic Acid | 25 | [1] |

| Human 12-Lipoxygenase | 8,11,14-Eicosatriynoic Acid | 0.46 | [1] |

Note: The IC50 value is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

Spectrophotometric Assay for Lipoxygenase Inhibition

This protocol provides a general method for determining the inhibitory activity of compounds like this compound against lipoxygenase enzymes. The assay is based on monitoring the formation of conjugated dienes, a product of the lipoxygenase reaction, which absorb light at 234 nm.

Materials:

-

Purified lipoxygenase enzyme (e.g., human recombinant 5-LOX, 12-LOX, or soybean 15-LOX)

-

Substrate: Linoleic acid or arachidonic acid

-

Inhibitor: this compound

-

Buffer: 0.1 M Sodium Phosphate buffer, pH 7.4 (or as recommended for the specific enzyme)

-

Solvent for inhibitor and substrate (e.g., DMSO or ethanol)

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the lipoxygenase enzyme in the appropriate buffer. The final concentration will depend on the specific activity of the enzyme preparation.

-

Prepare a stock solution of the substrate (linoleic acid or arachidonic acid) in ethanol. A typical stock concentration is 10 mM.

-

Prepare a stock solution of the inhibitor (this compound) in DMSO or ethanol. A range of concentrations should be prepared to determine the IC50 value.

-

-

Assay Protocol:

-

In a quartz cuvette, combine the buffer, the enzyme solution, and the inhibitor solution (or solvent for the control).

-

Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow for the interaction between the enzyme and the inhibitor.

-

Initiate the reaction by adding the substrate solution to the cuvette and mix thoroughly.

-

Immediately begin monitoring the increase in absorbance at 234 nm for a set period (e.g., 5-10 minutes) using the kinetic mode of the spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction (the slope of the linear portion of the absorbance vs. time curve).

-

Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Visualizations

Arachidonic Acid Metabolism by Lipoxygenases

Caption: Major lipoxygenase pathways of arachidonic acid metabolism.

Inhibition of Lipoxygenase by this compound

Caption: Mechanism of irreversible inhibition of lipoxygenase.

Conclusion

This compound, as a representative of acetylenic fatty acids, functions not as a substrate for enzymatic conversion by lipoxygenases but as a potent, mechanism-based inhibitor. Understanding this inhibitory mechanism is crucial for researchers in the fields of inflammation, immunology, and drug discovery. The quantitative data from analogous compounds highlight the potential for this class of molecules to selectively target different lipoxygenase isoforms. The provided experimental protocols offer a framework for scientists to investigate the inhibitory effects of this compound and other novel compounds on lipoxygenase activity, thereby facilitating the development of new therapeutic agents targeting the lipoxygenase pathway. The diagrams presented visually summarize the complex interplay of these molecules in the broader context of eicosanoid biology.

References

The Role of 8,11-Eicosadiynoic Acid in Eicosanoid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eicosanoids, a family of signaling molecules derived from 20-carbon fatty acids, are critical mediators of inflammatory processes. Their synthesis is primarily orchestrated by the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. The modulation of these pathways presents a key strategy for the development of anti-inflammatory therapeutics. This technical guide provides an in-depth analysis of 8,11-eicosadiynoic acid and its analogs as inhibitors of eicosanoid synthesis. While specific quantitative data for this compound is limited in publicly available literature, the closely related acetylenic fatty acid, 8,11,14-eicosatriynoic acid, serves as a well-studied proxy, demonstrating potent dual inhibition of both COX and LOX enzymes. This document details the mechanism of action, summarizes inhibitory concentrations, outlines relevant experimental protocols, and provides visual representations of the biochemical pathways and experimental workflows.

Introduction to Eicosanoid Synthesis Pathways

Eicosanoids are synthesized from arachidonic acid, a 20-carbon polyunsaturated fatty acid released from the cell membrane by phospholipase A2. The two major enzymatic pathways for eicosanoid production are the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

-

Cyclooxygenase (COX) Pathway: This pathway, catalyzed by COX-1 and COX-2 enzymes, converts arachidonic acid into prostaglandin H2 (PGH2). PGH2 is a common precursor for the synthesis of various prostaglandins (e.g., PGE2, PGD2) and thromboxanes (e.g., TXA2), which are involved in inflammation, pain, fever, and platelet aggregation.[1]

-

Lipoxygenase (LOX) Pathway: This pathway involves a family of enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) that introduce oxygen into arachidonic acid to produce hydroperoxyeicosatetraenoic acids (HPETEs). These intermediates are further converted to leukotrienes (e.g., LTB4, LTC4) and lipoxins, which are potent mediators of inflammation and immune responses.[1]

Dual inhibition of both COX and LOX pathways is a promising therapeutic strategy for inflammatory diseases, as it may offer broader anti-inflammatory effects and potentially a better safety profile compared to selective COX inhibitors.[2][3]

Mechanism of Action of this compound and Analogs

Acetylenic fatty acids, such as this compound and its triynoic analogs, are known to be potent inhibitors of the enzymes involved in eicosanoid synthesis. Their mechanism of action is attributed to their structural similarity to the natural substrate, arachidonic acid, allowing them to bind to the active sites of COX and LOX enzymes. The triple bonds (alkyne groups) in their structure are thought to contribute to their inhibitory activity, potentially through irreversible binding or by acting as suicide substrates.

While detailed mechanistic studies specifically on this compound are not widely available, the inhibitory profile of the closely related compound, 8,11,14-eicosatriynoic acid, has been characterized. It demonstrates a dual inhibitory effect on both the cyclooxygenase and various lipoxygenase enzymes.

Quantitative Inhibitory Data

The following table summarizes the reported 50% inhibitory concentrations (IC50) for 8,11,14-eicosatriynoic acid , a close structural analog of this compound. This data provides a quantitative measure of its potency as a dual inhibitor of eicosanoid synthesis.

| Target Enzyme | Inhibitor | IC50 Value (µM) | Reference |

| Cyclooxygenase (COX) | 8,11,14-Eicosatriynoic Acid | 14 | [4] |

| 5-Lipoxygenase (5-LOX) | 8,11,14-Eicosatriynoic Acid | 25 | [4] |

| 12-Lipoxygenase (12-LOX) | 8,11,14-Eicosatriynoic Acid | 0.46 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the inhibitory effects of compounds like this compound on eicosanoid synthesis. Below are representative protocols for key in vitro enzyme assays.

Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a test compound against COX-1 and COX-2.

Objective: To measure the IC50 value of a test compound for COX-1 and COX-2.

Principle: The peroxidase activity of COX is measured colorimetrically or fluorometrically by monitoring the oxidation of a suitable substrate in the presence of arachidonic acid.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Peroxidase substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine - TMPD)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) in a 96-well plate.

-

Add the test inhibitor at various concentrations to the wells. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., indomethacin).

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately add the peroxidase substrate (TMPD).

-

Measure the absorbance or fluorescence at the appropriate wavelength in a kinetic mode for a set period (e.g., 5 minutes).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the percent inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Lipoxygenase (LOX) Inhibition Assay

This protocol describes a general method for assessing the inhibitory effect of a compound on lipoxygenase activity.

Objective: To determine the IC50 value of a test compound for a specific lipoxygenase isoform (e.g., 5-LOX, 12-LOX).

Principle: The formation of hydroperoxy fatty acids by lipoxygenase is monitored spectrophotometrically by measuring the increase in absorbance at 234 nm, which corresponds to the formation of a conjugated diene.

Materials:

-

Purified lipoxygenase enzyme (e.g., human recombinant 5-LOX)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

-

Substrate (e.g., arachidonic acid or linoleic acid)

-

Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

UV-transparent 96-well plate or cuvettes

-

UV-Vis spectrophotometer or microplate reader

Procedure:

-

Prepare the reaction mixture in a UV-transparent plate or cuvette containing the assay buffer and the lipoxygenase enzyme.

-

Add the test inhibitor at various concentrations. Include a vehicle control and a known LOX inhibitor (e.g., nordihydroguaiaretic acid - NDGA) as a positive control.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 5 minutes) at room temperature.

-

Initiate the reaction by adding the substrate (arachidonic acid or linoleic acid).

-

Immediately monitor the increase in absorbance at 234 nm over time (e.g., for 5-10 minutes).

-

Calculate the initial velocity of the reaction for each concentration of the inhibitor.

-

Calculate the percentage of inhibition compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the eicosanoid synthesis pathways and a general experimental workflow for inhibitor screening.

Caption: Eicosanoid synthesis pathways and points of inhibition.

Caption: General workflow for in vitro inhibitor screening.

Conclusion

This compound and its structural analogs represent a class of compounds with significant potential for the dual inhibition of the cyclooxygenase and lipoxygenase pathways. The data available for 8,11,14-eicosatriynoic acid demonstrates potent inhibition of key enzymes in both pathways, highlighting the therapeutic promise of this class of acetylenic fatty acids for the management of inflammatory disorders. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working to further characterize these compounds and develop novel anti-inflammatory agents. Further investigation into the specific inhibitory profile and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Investigating Protein-Lipid Interactions with 8,11-Eicosadiynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,11-Eicosadiynoic acid (EDYA) is a synthetic polyunsaturated fatty acid characterized by the presence of two alkyne groups. This unique chemical feature makes it a valuable tool for investigating protein-lipid interactions. As an analog of arachidonic acid, EDYA can interact with enzymes involved in the eicosanoid signaling pathway. Its alkyne moieties allow for the application of bioorthogonal chemistry, specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to identify and quantify its protein targets. This guide provides a comprehensive overview of the methodologies used to study the interactions of EDYA with its protein partners, presenting detailed experimental protocols, quantitative data, and visual representations of the underlying biochemical processes.

Protein Targets and Signaling Pathways of this compound

Research has identified this compound as an inhibitor of several key enzymes involved in lipid metabolism and signaling. By mimicking arachidonic acid, EDYA can enter cells and interact with proteins that would normally bind to the natural fatty acid.

Key Protein Targets

The primary protein targets of this compound that have been identified are:

| Target Protein Family | Specific Enzyme(s) | Function | Effect of this compound |

| Cyclooxygenases (COX) | COX-1 and COX-2 | Catalyze the conversion of arachidonic acid to prostaglandins. | Inhibition of enzyme activity. |

| Long-Chain Acyl-CoA Synthetases (ACSL) | Multiple isoforms | Activate long-chain fatty acids for metabolism and signaling. | Inhibition of enzyme activity. |

| Fatty Acid Transport Proteins | Not fully characterized | Mediate the uptake of fatty acids across the cell membrane. | Inhibition of arachidonic acid uptake. |

Inhibition of the Eicosanoid Pathway

This compound primarily exerts its effects by inhibiting key steps in the eicosanoid signaling pathway. This pathway is crucial for inflammatory responses, and its dysregulation is implicated in numerous diseases. The inhibitory action of EDYA at multiple points makes it a potent modulator of this pathway.

Quantitative Data on Protein-Lipid Interactions

While extensive quantitative data for the interaction of this compound with its protein targets is not widely available in the public domain, the inhibitory concentration (IC50) for its effect on cyclooxygenase has been reported. For comparative purposes, IC50 values for other well-known COX inhibitors are also provided.

| Compound | Target | IC50 (µM) | Reference |

| This compound | Cyclooxygenase | ~50 | [1] |

| Indomethacin | COX-1 | 0.42 | [2] |

| Indomethacin | COX-2 | 2.75 | [2] |

| Diclofenac | COX-1 | 0.06 | [2] |

| Diclofenac | COX-2 | 0.40 | [2] |

| Ibuprofen | COX-1 | 13 | [3] |

| Ibuprofen | COX-2 | 370 | [3] |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

The unique alkyne functionalities of this compound allow for its use as a chemical probe in activity-based protein profiling (ABPP) experiments. The general workflow involves treating cells or lysates with EDYA, followed by click chemistry to attach a reporter tag (e.g., biotin for enrichment or a fluorophore for visualization), and subsequent analysis by techniques such as in-gel fluorescence or mass spectrometry.

General Experimental Workflow for Target Identification

Protocol 1: Activity-Based Protein Profiling (ABPP) with this compound

This protocol outlines the steps for labeling cellular proteins with EDYA and preparing the sample for click chemistry.

Materials:

-

This compound (EDYA)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

Procedure:

-

Cell Treatment: Culture cells to the desired confluency. Treat the cells with an appropriate concentration of EDYA (e.g., 10-50 µM) in serum-free medium for a specified time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells in lysis buffer containing protease inhibitors on ice for 30 minutes.

-

Proteome Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay. Normalize all samples to the same protein concentration.

Protocol 2: Click Chemistry for Biotin or Fluorophore Tagging

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter molecule to the alkyne-modified proteins.[4][5]

Materials:

-

EDYA-labeled proteome from Protocol 1

-

Azide-biotin or Azide-fluorophore (e.g., Azide-TAMRA)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

Procedure:

-

Prepare Click Chemistry Reagents:

-

Azide-reporter stock solution (e.g., 10 mM in DMSO)

-

TCEP stock solution (50 mM in water, freshly prepared)

-

TBTA stock solution (10 mM in DMSO)

-

CuSO4 stock solution (50 mM in water)

-

Sodium ascorbate stock solution (50 mM in water, freshly prepared)

-

-

Set up the Reaction: In a microcentrifuge tube, combine the following in order:

-

EDYA-labeled proteome (e.g., 50 µg in 50 µL)

-

Azide-reporter (final concentration 100 µM)

-

TCEP (final concentration 1 mM)

-

TBTA (final concentration 100 µM)

-

CuSO4 (final concentration 1 mM)

-

-

Initiate the Reaction: Add sodium ascorbate to a final concentration of 1 mM.

-

Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.

-

Sample Preparation for Downstream Analysis:

-

For In-gel Fluorescence: Add 4x Laemmli sample buffer, boil for 5 minutes, and proceed to SDS-PAGE.

-

For Mass Spectrometry: Precipitate the protein (e.g., with acetone), wash the pellet, and proceed to streptavidin enrichment (for biotin tag).

-

Protocol 3: In-Gel Fluorescence Scanning

This protocol is for visualizing proteins that have been labeled with a fluorescent reporter via click chemistry.[4][6]

Materials:

-

Click chemistry-reacted sample with a fluorescent tag

-

SDS-PAGE gel and running buffer

-

Fluorescence gel scanner

Procedure:

-

SDS-PAGE: Separate the proteins from the click chemistry reaction on an SDS-PAGE gel.

-

Fluorescence Scanning: After electrophoresis, place the gel directly into a fluorescence scanner. Scan the gel at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., TAMRA: Ex 546 nm, Em 579 nm).

-

Coomassie Staining: After scanning, the gel can be stained with Coomassie Brilliant Blue to visualize the total protein loading.

Protocol 4: Enrichment and On-Bead Digestion for Mass Spectrometry

This protocol describes the enrichment of biotin-tagged proteins using streptavidin beads and their preparation for mass spectrometry analysis.[7]

Materials:

-

Click chemistry-reacted sample with a biotin tag

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with 0.1% SDS)

-

Urea (8 M in 100 mM Tris-HCl, pH 8.5)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin

-

Formic acid

Procedure:

-

Streptavidin Enrichment: Incubate the biotin-labeled proteome with streptavidin-agarose beads for 1-2 hours at 4°C with rotation.

-

Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins (e.g., 1% SDS in PBS, 8 M urea, and PBS).

-

Reduction and Alkylation: Resuspend the beads in 8 M urea. Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C. Cool to room temperature and add IAA to a final concentration of 20 mM, then incubate for 30 minutes in the dark.

-

On-Bead Digestion: Dilute the urea to less than 2 M with 100 mM Tris-HCl (pH 8.5). Add trypsin (e.g., 1 µg) and incubate overnight at 37°C.

-

Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides. Acidify the peptides with formic acid to a final concentration of 1%.

-

Desalting: Desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.

Protocol 5: Enzyme Activity Assays

To confirm the inhibitory effect of this compound on its target enzymes, in vitro activity assays can be performed.

Principle: This assay measures the peroxidase activity of COX by monitoring the oxidation of a colorimetric or fluorometric substrate.

General Procedure:

-

Incubate purified COX-1 or COX-2 enzyme with varying concentrations of EDYA or a control inhibitor for a defined period.

-

Initiate the reaction by adding arachidonic acid and a colorimetric/fluorometric probe.

-

Monitor the change in absorbance or fluorescence over time using a plate reader.

-

Calculate the percent inhibition for each concentration of EDYA and determine the IC50 value.

Principle: This assay measures the formation of radiolabeled acyl-CoA from a radiolabeled fatty acid substrate.

General Procedure:

-

Incubate cell lysates or purified ACSL with varying concentrations of EDYA.

-

Add a reaction mixture containing ATP, coenzyme A, Mg2+, and a radiolabeled long-chain fatty acid (e.g., [14C]oleic acid).

-

After incubation, stop the reaction and separate the radiolabeled acyl-CoA from the unreacted fatty acid.

-

Quantify the amount of radiolabeled acyl-CoA using scintillation counting.

-

Calculate the percent inhibition and determine the IC50 value.

Principle: This assay measures the uptake of radiolabeled arachidonic acid into cells.

General Procedure:

-

Pre-incubate cultured cells with varying concentrations of EDYA.

-

Add radiolabeled arachidonic acid ([3H]arachidonic acid) to the culture medium and incubate for a short period.

-

Wash the cells thoroughly with ice-cold buffer to remove extracellular radiolabel.

-

Lyse the cells and measure the incorporated radioactivity using scintillation counting.

-

Calculate the percent inhibition of uptake and determine the IC50 value.

Drug Development Implications

The ability of this compound to inhibit key enzymes in the eicosanoid pathway suggests its potential as a lead compound for the development of novel anti-inflammatory drugs. By targeting multiple components of this pathway, EDYA may offer a more comprehensive therapeutic effect compared to single-target inhibitors. The use of EDYA as a chemical probe in ABPP and chemical proteomics can aid in:

-

Target Validation: Confirming the engagement of EDYA with its intended targets in a cellular context.

-

Off-Target Identification: Discovering unintended protein interactions that may lead to side effects.

-

Biomarker Discovery: Identifying proteins whose modification by EDYA correlates with a therapeutic response.

Conclusion

This compound is a versatile chemical tool for the investigation of protein-lipid interactions within the eicosanoid signaling pathway. Its unique alkyne structure facilitates the use of powerful chemical proteomics techniques for target identification and validation. The detailed protocols and conceptual frameworks provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies of lipid signaling and for the development of novel therapeutics.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ibuprofen - Wikipedia [en.wikipedia.org]

- 4. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 8,11,19-Eicosatriynoic Acid in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of 8,11,19-eicosatriynoic acid, a synthetic long-chain fatty acid analog, in click chemistry applications. The presence of a terminal alkyne group at the omega-position (C-19) allows for its use as a versatile probe for studying lipid metabolism, protein-lipid interactions, and for the targeted delivery of molecules. The internal diyne moiety at positions 8 and 11 serves as a structural mimic of polyunsaturated fatty acids, enabling its incorporation into biological systems.

Click chemistry, a set of highly efficient and specific bioorthogonal reactions, allows for the covalent ligation of an alkyne-containing molecule with an azide-tagged partner.[1] This technology provides a powerful alternative to traditional methods like radioisotope tracing for labeling and tracking biomolecules in complex biological environments.[1][2] The most common click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[3]

Applications

8,11,19-Eicosatriynoic acid can be metabolically incorporated into cells and tissues, where its terminal alkyne can be used to:

-

Trace Fatty Acid Metabolism: By introducing this fatty acid analog to cells or organisms, its metabolic fate can be tracked by subsequent click reaction with an azide-functionalized reporter molecule (e.g., a fluorophore or biotin).[2][4] This allows for the identification and quantification of its incorporation into various lipid species and metabolic pathways.

-

Identify Protein-Lipid Interactions: Covalent attachment of lipids to proteins is a critical post-translational modification that influences protein localization and function.[1] After metabolic labeling with 8,11,19-eicosatriynoic acid, proteins that have been acylated with this analog can be tagged via click chemistry for enrichment and subsequent identification by mass spectrometry.[5]

-

Visualize Lipid Localization: Using a fluorescent azide in the click reaction enables the visualization of the subcellular distribution of the fatty acid analog using microscopy techniques. This can provide insights into lipid trafficking and the localization of specific lipid metabolic processes.[6]

-

Drug Delivery and Development: The alkyne handle can be used to attach therapeutic agents or targeting ligands to lipid-based drug delivery systems. This approach has been utilized in the development of antibody-drug conjugates (ADCs).[7][8]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the general procedure for labeling cultured mammalian cells with 8,11,19-eicosatriynoic acid.

Materials:

-

8,11,19-Eicosatriynoic acid

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Fatty acid-free bovine serum albumin (BSA)

-

Ethanol

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare Fatty Acid Stock Solution: Dissolve 8,11,19-eicosatriynoic acid in ethanol to make a 10 mM stock solution.

-

Prepare Labeling Medium: Prepare a 10X solution of the fatty acid by diluting the stock solution in complete culture medium. For a final labeling concentration of 100 µM, dilute the 10 mM stock 1:100. Complex the fatty acid with fatty acid-free BSA at a 2:1 molar ratio (fatty acid:BSA) to improve solubility and cellular uptake.

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and grow to the desired confluency (typically 70-80%).

-

Metabolic Labeling: Remove the culture medium and replace it with the prepared labeling medium containing 8,11,19-eicosatriynoic acid.

-

Incubation: Incubate the cells for a desired period (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO₂). The optimal labeling time will depend on the cell type and the specific metabolic process being studied.

-

Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove unincorporated fatty acid. The cells are now ready for downstream applications such as cell lysis for biochemical analysis or fixation for imaging.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates

This protocol outlines the steps for performing a click reaction on lysates from cells metabolically labeled with 8,11,19-eicosatriynoic acid.

Materials:

-

Labeled cell lysate

-

Azide-functionalized reporter molecule (e.g., Azide-Fluor 488, Biotin-Azide)

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM)

-

Sodium ascorbate solution (freshly prepared, e.g., 100 mM)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (optional, for reducing disulfide bonds)

-

Lysis buffer (e.g., RIPA buffer)

-

Protease inhibitors

Procedure:

-

Prepare Click Reaction Mix: In a microcentrifuge tube, prepare the click reaction mix. For a 50 µL final reaction volume, the components are typically added in the following order:

-

Cell lysate (containing 50-100 µg of protein)

-

Azide-reporter (final concentration 10-50 µM)

-

Premixed catalyst solution:

-

2.5 µL of 20 mM CuSO₄

-

2.5 µL of 100 mM THPTA

-

-

5 µL of 100 mM sodium ascorbate (freshly prepared)

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light if a fluorescent azide is used.

-

Sample Preparation for Analysis: Following the click reaction, the sample can be prepared for downstream analysis:

-

For SDS-PAGE and in-gel fluorescence scanning: Add 4X Laemmli sample buffer, boil for 5 minutes, and load onto a polyacrylamide gel.

-

For enrichment of biotinylated proteins: Proceed with streptavidin-bead pulldown protocols.

-

Quantitative Data Summary

| Parameter | Typical Range | Reference |

| Metabolic Labeling Concentration | 10 - 100 µM | [5] |

| Labeling Incubation Time | 4 - 24 hours | [5] |

| Azide-Reporter Concentration | 10 - 50 µM | [9] |

| CuSO₄ Concentration | 1 mM | [9] |

| Sodium Ascorbate Concentration | 5 mM | [9] |

| Reaction Time (CuAAC) | 1 - 2 hours | [9] |

| Reaction Temperature | Room Temperature | [3] |

Visualizations

Caption: Experimental workflow for metabolic labeling and click chemistry detection.

Caption: Hypothetical signaling pathway involving protein acylation.

References

- 1. Bot Detection [iris-biotech.de]

- 2. researchgate.net [researchgate.net]

- 3. Click Chemistry [organic-chemistry.org]

- 4. Click chemistry-based enrichment strategy for tracing cellular fatty acid metabolism by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. interchim.fr [interchim.fr]

Application Notes and Protocols for the Detection of 8,11-Eicosadiynoic Acid Incorporation by Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

8,11-Eicosadiynoic acid is a valuable chemical probe for studying lipid metabolism and dynamics. As a mimic of arachidonic acid, it is readily incorporated into cellular lipid pools. The presence of a terminal alkyne group allows for the selective tagging of these lipids using click chemistry. This enables their enrichment and subsequent identification and quantification by mass spectrometry. This application note provides detailed protocols for the metabolic labeling of cells with this compound, enrichment of alkyne-labeled lipids, and their analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The ability to track the metabolic fate of fatty acids is crucial for understanding their roles in various physiological and pathological processes, including cancer, inflammation, and neurodegenerative diseases.[1][2] Stable isotope labeling has traditionally been a key method for tracing fatty acid metabolism.[3] However, the use of chemical tags like the alkyne group in this compound, coupled with click chemistry, offers a powerful alternative for the selective enrichment and enhanced detection of modified lipids.[2][4]

Experimental Workflow Overview

The overall experimental workflow involves several key stages:

-

Metabolic Labeling: Live cells are incubated with this compound, which is incorporated into various lipid species.

-

Lipid Extraction: Total lipids are extracted from the labeled cells.

-

Click Chemistry Enrichment: The alkyne-tagged lipids are selectively conjugated to an azide-functionalized resin or reporter tag.[2][4]

-

LC-MS/MS Analysis: The enriched and labeled lipids are analyzed by high-performance liquid chromatography coupled with tandem mass spectrometry for identification and quantification.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the labeling of adherent mammalian cells with this compound.

Materials:

-

Adherent mammalian cells (e.g., N2a, SH-SY5Y, HepG2)[4]

-

Complete cell culture medium

-

This compound

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Preparation of Labeling Medium:

-

Prepare a stock solution of this compound in ethanol or DMSO.

-

Complex the this compound with fatty acid-free BSA in serum-free medium to enhance its solubility and cellular uptake. A typical molar ratio of fatty acid to BSA is 4:1.

-

Dilute the complexed fatty acid into complete cell culture medium to a final concentration of 10-50 µM. The optimal concentration should be determined empirically for each cell line.

-

-

Cell Labeling:

-

Remove the existing culture medium from the cells and wash once with sterile PBS.

-

Add the prepared labeling medium to the cells.

-

Incubate the cells for a desired period (e.g., 4 to 24 hours) under standard culture conditions (37°C, 5% CO2). The incubation time will influence the extent of incorporation into different lipid classes.

-

-

Cell Harvesting:

-

After incubation, remove the labeling medium and wash the cells twice with cold PBS to remove any unincorporated fatty acid.

-

Harvest the cells by scraping or trypsinization.

-

Centrifuge the cell suspension to pellet the cells, discard the supernatant, and store the cell pellet at -80°C until lipid extraction.

-

Protocol 2: Total Lipid Extraction

This protocol is based on a modified Folch or Bligh-Dyer method for extracting total lipids from the cell pellet.

Materials:

-

Labeled cell pellet

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Water (HPLC grade)

-

Internal standards (e.g., deuterated lipid standards)[5]

Procedure:

-

Sample Preparation: Resuspend the cell pellet in a known volume of water. Add an internal standard mixture to account for extraction efficiency and for later quantification.[6]

-

Solvent Addition: Add methanol and chloroform to the cell suspension. A common starting ratio is 1:2:0.8 (v/v/v) of chloroform:methanol:water.

-

Extraction: Vortex the mixture vigorously for 5-10 minutes and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.[5]

-

Phase Separation: After centrifugation, two phases will be visible. The lower organic phase contains the lipids.

-

Lipid Collection: Carefully collect the lower organic phase using a glass pipette and transfer it to a new tube.

-

Re-extraction (Optional): To maximize lipid recovery, add more chloroform to the remaining aqueous/solid phase, vortex, centrifuge, and collect the lower organic phase again. Combine this with the first extract.

-

Drying: Dry the combined organic extracts under a stream of nitrogen gas or using a vacuum concentrator.

-

Storage: Store the dried lipid extract at -80°C until further processing.

Protocol 3: Click Chemistry-Based Enrichment of Alkyne-Labeled Lipids

This protocol outlines the enrichment of this compound-containing lipids using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-functionalized resin.[2][4]

Materials:

-

Dried lipid extract

-

Azide-functionalized resin (e.g., Azide-Agarose)

-

Copper(II) sulfate (CuSO4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (as a reducing agent)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (as a ligand to stabilize Cu(I))

-

Reaction buffer (e.g., PBS or Tris buffer)

-

Wash buffers (e.g., methanol, water, SDS solution)

-

Elution buffer (specific to the resin and downstream analysis)

References

- 1. High-Throughput Lipidomic Analysis of Fatty Acid Derived Eicosanoids and N-Acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analytical Considerations of Stable Isotope Labelling in Lipidomics [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lipidmaps.org [lipidmaps.org]

Troubleshooting & Optimization

improving solubility of 8,11-eicosadiynoic acid in culture media

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving 8,11-eicosadiynoic acid in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a polyunsaturated fatty acid that is structurally similar to arachidonic acid. Due to its long hydrocarbon chain, it is highly hydrophobic and practically insoluble in aqueous solutions like cell culture media.[1][2] This poor solubility can lead to precipitation, inaccurate dosing, and unreliable experimental results.

Q2: What are the primary methods to improve the solubility of this compound in culture media?

The most common and effective methods involve the use of carriers to form complexes with the fatty acid, thereby increasing its dispersion and bioavailability in aqueous environments. The two main types of carriers are:

-

Bovine Serum Albumin (BSA): BSA is a protein that naturally binds to fatty acids, acting as a physiological transporter.[3] Using fatty acid-free BSA is crucial to ensure efficient binding to this compound.[3]

-

Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[2][4] Methyl-β-cyclodextrin (MβCD) is particularly effective at encapsulating fatty acids and enhancing their solubility.[1][4]

Additionally, organic solvents like ethanol and dimethyl sulfoxide (DMSO) can be used to prepare concentrated stock solutions, which are then diluted into the culture media, often in the presence of a carrier.[5][6]

Q3: Which is better for my experiments: BSA or cyclodextrin?

The choice between BSA and cyclodextrin depends on the specific experimental requirements.

-

BSA provides a more physiologically relevant context as it mimics the natural transport of fatty acids in vivo.[3] However, the concentration of unbound, and therefore biologically active, fatty acid can be more difficult to control.[1]

-

Methyl-β-cyclodextrin can be more efficient at solubilizing fatty acids and may deliver the entire fatty acid load.[1] However, it is not a natural carrier and, at high concentrations, can have its own cellular effects, such as extracting cholesterol from cell membranes.[7]

Q4: Can I dissolve this compound directly in culture medium containing Fetal Bovine Serum (FBS)?